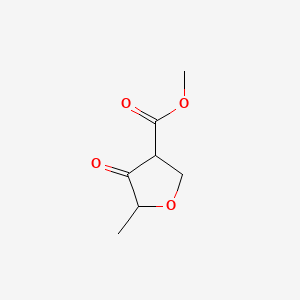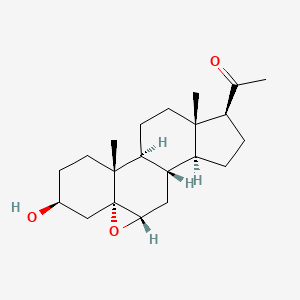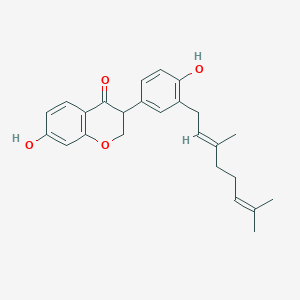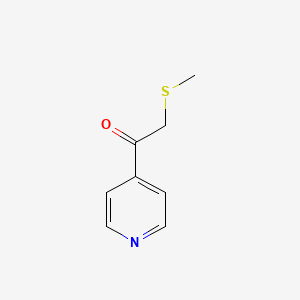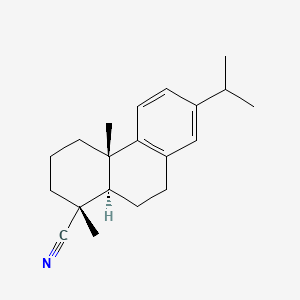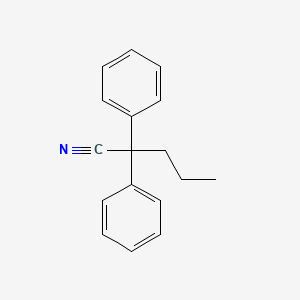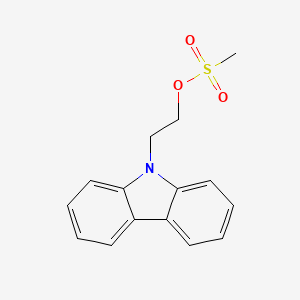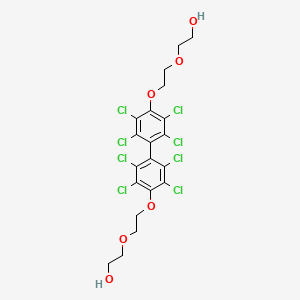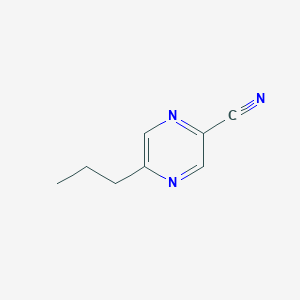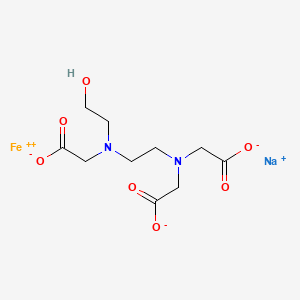
Ferrous sodium HEDTA
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ferrous sodium HEDTA (Hydroxyethyl ethylenediaminetriacetic acid) is a chelating agent that forms stable complexes with metal ions. It is widely used in various industries due to its ability to bind and sequester metal ions, making them more soluble and bioavailable. This compound is particularly useful in agriculture, medicine, and environmental applications.
準備方法
Synthetic Routes and Reaction Conditions
Ferrous sodium HEDTA is synthesized by reacting ferrous salts with hydroxyethyl ethylenediaminetriacetic acid under controlled conditions. The reaction typically involves the following steps:
Preparation of Hydroxyethyl Ethylenediaminetriacetic Acid: This is synthesized by reacting ethylenediamine with chloroacetic acid and sodium hydroxide to form ethylenediaminetriacetic acid, which is then hydroxyethylated using ethylene oxide.
Formation of this compound: The hydroxyethyl ethylenediaminetriacetic acid is then reacted with ferrous sulfate in the presence of sodium hydroxide to form the ferrous sodium complex.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using the above-mentioned chemical reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pH, and reactant concentrations.
化学反応の分析
Types of Reactions
Ferrous sodium HEDTA undergoes various chemical reactions, including:
Oxidation: The ferrous ion (Fe^2+) in the complex can be oxidized to ferric ion (Fe^3+).
Reduction: The ferric ion (Fe^3+) can be reduced back to ferrous ion (Fe^2+).
Substitution: The chelating agent can undergo substitution reactions where the metal ion is replaced by another metal ion.
Common Reagents and Conditions
Oxidation: Oxygen or hydrogen peroxide can be used as oxidizing agents.
Reduction: Reducing agents such as sodium borohydride or zero-valent iron can be used.
Substitution: Various metal salts can be used to replace the ferrous ion in the complex.
Major Products
Oxidation: Ferric sodium HEDTA.
Reduction: this compound.
Substitution: Complexes with other metal ions such as copper, zinc, or manganese.
科学的研究の応用
Ferrous sodium HEDTA has a wide range of applications in scientific research:
Chemistry: Used as a chelating agent to sequester metal ions in various chemical reactions and processes.
Biology: Employed in studies involving metal ion transport and bioavailability.
Medicine: Used in formulations for treating iron deficiency anemia and as a component in certain diagnostic agents.
Industry: Applied in agriculture as a micronutrient for plants, in water treatment to remove heavy metals, and in the paper industry as a bleaching agent.
作用機序
The mechanism of action of ferrous sodium HEDTA involves the chelation of metal ions. The hydroxyethyl ethylenediaminetriacetic acid forms multiple bonds with the metal ion, creating a stable complex. This chelation process increases the solubility and bioavailability of the metal ions, making them more accessible for biological and chemical processes.
類似化合物との比較
Ferrous sodium HEDTA is similar to other chelating agents such as:
Ethylenediaminetetraacetic acid (EDTA): Both are used to chelate metal ions, but this compound has a hydroxyethyl group that improves its solubility.
Diethylenetriaminepentaacetic acid (DTPA): Another chelating agent with a higher affinity for metal ions but less solubility compared to this compound.
Nitrilotriacetic acid (NTA): A simpler chelating agent with lower stability constants for metal complexes.
This compound is unique due to its balance of high solubility and strong chelation ability, making it suitable for a wide range of applications.
特性
CAS番号 |
16485-47-5 |
|---|---|
分子式 |
C10H15FeN2O7.Na C10H15FeN2NaO7 |
分子量 |
354.07 g/mol |
IUPAC名 |
sodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(2-hydroxyethyl)amino]acetate;iron(2+) |
InChI |
InChI=1S/C10H18N2O7.Fe.Na/c13-4-3-11(5-8(14)15)1-2-12(6-9(16)17)7-10(18)19;;/h13H,1-7H2,(H,14,15)(H,16,17)(H,18,19);;/q;+2;+1/p-3 |
InChIキー |
NXAFMLOGAMNMRW-UHFFFAOYSA-K |
正規SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CCO)CC(=O)[O-].[Na+].[Fe+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


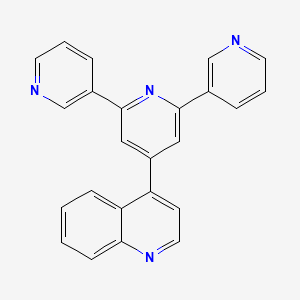
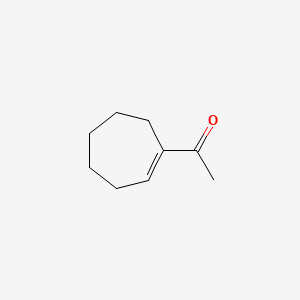
![(E)-[(4-methoxyphenyl)-phenylmethylidene]hydrazine](/img/structure/B13731271.png)
